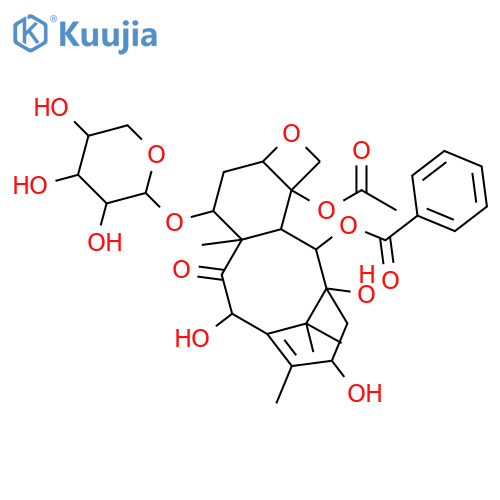

Cas no 157664-03-4 (7-β-D-xylosylbaccatin III)

7-β-D-xylosylbaccatin III 化学的及び物理的性質

名前と識別子

-

- 7-β-D-xylosylbaccatin III

- 7-Xylosyl-10-deacetylbaccatin III

- [ "" ]

- 10-O-Deacetyl-7-O-beta-D-xylopyranosylbaccatin III

- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

- 157664-03-4

- 7-Xylosyl-10-deacetylbaccatin

- AKOS040761253

- PAYIYFPUFSJTDA-HEJNHQNCSA-N

- XDB

-

- インチ: 1S/C34H44O14/c1-15-18(36)12-34(43)28(47-29(42)17-9-7-6-8-10-17)26-32(5,27(41)24(39)22(15)31(34,3)4)20(11-21-33(26,14-45-21)48-16(2)35)46-30-25(40)23(38)19(37)13-44-30/h6-10,18-21,23-26,28,30,36-40,43H,11-14H2,1-5H3

- InChIKey: PAYIYFPUFSJTDA-UHFFFAOYSA-N

- ほほえんだ: CC(OC12C3C(C4(C(C)(C)C(C(C(C3(C)C(OC3C(O)C(O)C(O)CO3)CC1OC2)=O)O)=C(C)C(O)C4)O)OC(C1C=CC=CC=1)=O)=O

計算された属性

- せいみつぶんしりょう: 676.27300

- どういたいしつりょう: 676.27310607g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 14

- 重原子数: 48

- 回転可能化学結合数: 7

- 複雑さ: 1340

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 13

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 219Ų

- 疎水性パラメータ計算基準値(XlogP): -0.9

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.48±0.1 g/cm3 (20 ºC 760 Torr),

- ふってん: 835.5±65.0 °C at 760 mmHg

- フラッシュポイント: 261.4±27.8 °C

- ようかいど: 極微溶性(0.1 g/l)(25ºC)、

- PSA: 218.74000

- LogP: -0.45490

- じょうきあつ: 0.0±3.2 mmHg at 25°C

7-β-D-xylosylbaccatin III セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

7-β-D-xylosylbaccatin III 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3251-1 mg |

7-Xylosyl-10-deacetylbaccatin III |

157664-03-4 | 1mg |

¥2835.00 | 2022-04-26 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X79680-5 mg |

7-Xylosyl-10-deacetylbaccatinIII |

157664-03-4 | 5mg |

¥5600.0 | 2021-09-07 | ||

| TargetMol Chemicals | TN3251-5mg |

7-Xylosyl-10-deacetylbaccatin III |

157664-03-4 | 98% | 5mg |

¥ 4470 | 2023-09-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X79680-5mg |

7-Xylosyl-10-deacetylbaccatinIII |

157664-03-4 | 5mg |

¥5600.0 | 2023-09-05 | ||

| TargetMol Chemicals | TN3251-5 mg |

7-Xylosyl-10-deacetylbaccatin III |

157664-03-4 | 98% | 5mg |

¥ 4,470 | 2023-07-11 | |

| TargetMol Chemicals | TN3251-1 mL * 10 mM (in DMSO) |

7-Xylosyl-10-deacetylbaccatin III |

157664-03-4 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 6790 | 2023-09-15 | |

| A2B Chem LLC | AE97229-5mg |

7-Xylosyl-10-deacetylbaccatin III |

157664-03-4 | 95% | 5mg |

$2600.00 | 2024-04-20 |

7-β-D-xylosylbaccatin III 関連文献

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

7-β-D-xylosylbaccatin IIIに関する追加情報

Professional Introduction to Compound with CAS No. 157664-03-4 and Product Name: 7-β-D-xylosylbaccatin III

The compound with the CAS number 157664-03-4 and the product name 7-β-D-xylosylbaccatin III represents a significant advancement in the field of natural product chemistry and pharmaceutical research. This glycoside derivative, a structural analog of the well-known baccatin III, has garnered considerable attention due to its unique chemical properties and promising biological activities. Baccatin III itself is a key intermediate in the synthesis of taxoid-based anticancer agents, particularly those derived from the bark of the Pacific yew tree (*Taxus brevifolia*). The introduction of the 7-β-D-xylosylbaccatin III modification enhances its potential therapeutic applications by introducing a xylosyl moiety, which can modulate its pharmacokinetic profile and biological efficacy.

Recent studies have highlighted the importance of glycosylation in enhancing the solubility, stability, and bioavailability of bioactive molecules. The 7-β-D-xylosylbaccatin III structure exemplifies this principle by incorporating a xylose residue at the 7-position of the baccatin III scaffold. This modification has been shown to improve the compound's interaction with biological targets, particularly enzymes and receptors involved in cancer cell proliferation and apoptosis. The enhanced binding affinity and altered metabolic pathways make 7-β-D-xylosylbaccatin III a compelling candidate for further investigation in oncology research.

In the realm of drug discovery, 7-β-D-xylosylbaccatin III has been studied for its potential as an antitumor agent. Preclinical data suggest that this derivative exhibits inhibitory effects on key enzymes such as topoisomerase I and II, which are critical for DNA replication and repair in rapidly dividing cells. By interfering with these enzymatic processes, 7-β-D-xylosylbaccatin III may induce apoptosis in cancer cells while sparing healthy tissues. This selective toxicity is a desirable trait in anticancer therapies, reducing systemic side effects and improving patient outcomes.

The synthesis of 7-β-D-xylosylbaccatin III involves intricate carbohydrate chemistry, requiring precise glycosylation techniques to achieve the desired stereochemistry. Advances in enzymatic glycosylation have enabled more efficient and scalable production of this compound compared to traditional synthetic methods. Enzymes such as xylosidases have been employed to facilitate the attachment of xylose to the baccatin III backbone, ensuring high regioselectivity and yield. These biocatalytic approaches align with the growing trend toward green chemistry, minimizing waste and energy consumption in pharmaceutical manufacturing.

From a medicinal chemistry perspective, 7-β-D-xylosylbaccatin III serves as a valuable scaffold for structure-activity relationship (SAR) studies. By systematically modifying other functional groups within its structure, researchers can elucidate key determinants of its biological activity. This information is crucial for optimizing drug candidates for clinical trials. Additionally, computational modeling techniques have been used to predict binding interactions between 7-β-D-xylosylbaccatin III and target proteins, providing insights into its mechanism of action and potential off-target effects.

The pharmacokinetic properties of 7-β-D-xylosylbaccatin III have also been extensively evaluated. Studies indicate that this derivative exhibits prolonged circulation time due to its increased solubility compared to baccatin III analogs. This extended half-life could enhance therapeutic efficacy while reducing dosing frequency, making it more convenient for patients undergoing treatment. Furthermore, preliminary toxicology studies have demonstrated that 7-β-D-xylosylbaccatin III is well-tolerated at relevant therapeutic doses, suggesting a favorable safety profile.

In conclusion, 7-β-D-xylosylbaccatin III, with its CAS number 157664-03-4, represents a promising advancement in anticancer drug development. Its unique structural features, combined with favorable pharmacokinetic properties, position it as a strong candidate for further clinical investigation. As research continues to uncover new applications for natural product derivatives like baccatins, compounds such as 7-β-D-xylosylbaccatin III will play an increasingly important role in modern medicine.

157664-03-4 (7-β-D-xylosylbaccatin III) 関連製品

- 263400-68-6(4-Chloro-6-methoxy-quinazolin-7-ol)

- 326866-31-3(methyl N-4-({3-(4-ethoxyphenyl)carbamoylpiperidin-1-yl}sulfonyl)phenylcarbamate)

- 33300-85-5(5-CHLORO-5H-DIBENZOPHOSPHOLE)

- 2248268-53-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoate)

- 38275-54-6(5-Methylpyrimidine-2-carbonitrile)

- 104-47-2(2-(4-methoxyphenyl)acetonitrile)

- 2228960-47-0(5-(adamantan-1-yl)methyl-1,3-oxazol-2-amine)

- 1361736-91-5(2-(Difluoromethyl)-4-methoxy-3-nitropyridine-6-sulfonamide)

- 334477-60-0([(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl](methyl)amine)

- 1806737-37-0(4-(Chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-carboxaldehyde)